2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide
Description
Properties
CAS No. |
1223803-03-9 |
|---|---|
Molecular Formula |
C21H20ClN3O6S2 |
Molecular Weight |
509.98 |
IUPAC Name |
2-[[5-(3-chloro-4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C21H20ClN3O6S2/c1-12-4-6-14(9-15(12)22)33(28,29)18-10-23-21(25-20(18)27)32-11-19(26)24-16-8-13(30-2)5-7-17(16)31-3/h4-10H,11H2,1-3H3,(H,24,26)(H,23,25,27) |
InChI Key |
PWCZLOJCJPBDOM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)OC)OC)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide is a complex organic molecule that exhibits significant potential in medicinal chemistry due to its unique structural features. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 496.0 g/mol. Its structure includes:
- Pyrimidinone ring : Implicated in various biological activities.
- Sulfonyl group : Known for enhancing solubility and biological interactions.
- Acetamide moiety : Often associated with pharmacological effects.
These functional groups contribute to the compound's reactivity and interaction with biological targets.
Antiviral and Anticancer Properties
Research indicates that compounds with similar structures have demonstrated antiviral and anticancer activities. For instance, derivatives of pyrimidine have been shown to inhibit viral replication and exhibit cytotoxic effects against various cancer cell lines. The compound's potential as an antiviral agent may stem from its ability to interfere with viral enzymes or replication processes.
Case Studies
- Antiviral Activity : A study on N-heterocycles highlighted their efficacy against viral infections, suggesting that similar compounds could inhibit key viral enzymes and reduce viral load in infected cells .
- Cytotoxicity : Mannich bases related to this compound have been evaluated for their antiproliferative effects against human cancer cell lines (HeLa, HepG2, A549). These studies revealed significant cytotoxicity, indicating that the compound may possess similar properties .
The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:
- Enzyme Inhibition : Compounds with sulfonamide and pyrimidine structures often act as inhibitors of enzymes such as cyclooxygenase (COX) or viral polymerases.
- Cell Cycle Disruption : Similar compounds have been documented to induce apoptosis in cancer cells by disrupting the cell cycle.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacodynamics. Interaction studies typically involve assessing binding affinities to specific receptors or enzymes, which can provide insights into its therapeutic potential.
Comparative Analysis with Related Compounds
The following table compares the target compound with structurally related compounds that exhibit notable biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluorouracil | Pyrimidine base | Anticancer activity |
| Sulfadiazine | Sulfonamide group | Antimicrobial properties |
| Thiamphenicol | Chlorinated phenol | Broad-spectrum antibiotic |
This comparison highlights the unique combination of functional groups in the target compound that may confer distinct biological activities not observed in simpler analogs.
Comparison with Similar Compounds
Key Structural Variations:
Sulfonyl Group Substitution :
- The target compound has a 3-chloro-4-methylphenylsulfonyl group. In contrast, 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide (CAS 895645-16-6) features a 4-chlorophenylsulfonyl group. The 3-chloro-4-methyl substitution in the target may enhance steric effects and alter π-π stacking interactions compared to the para-chloro analog .
- Compound 5.6 (Journal of Applied Pharmaceutical Science, 2019) replaces the sulfonyl phenyl with a 2,3-dichlorophenyl group on the acetamide, increasing hydrophobicity .
Aryl Substituents on Acetamide: The target’s 2,5-dimethoxyphenyl group differs from the 3,4-dimethoxyphenyl in CAS 895645-16-4. Compound 5.15 (Journal of Applied Pharmaceutical Science, 2019) uses a 4-phenoxyphenyl group, introducing a bulkier substituent that could hinder membrane permeability .
Pyrimidinone Core Modifications: Compound 8a (Design, Synthesis, and Biological Investigation, 2023) replaces the sulfonyl group with a cyano substituent, significantly altering electronic properties and hydrogen-bonding capacity .
Physicochemical Properties
Notes:
- The target’s higher molecular weight compared to Compound 5.6 suggests improved metabolic stability but reduced bioavailability .
Preparation Methods
Synthesis of the Dihydropyrimidinone Core
The dihydropyrimidinone scaffold is constructed using the Biginelli reaction, a three-component condensation of β-keto esters, aldehydes, and urea/thiourea.
Procedure :
- Combine ethyl acetoacetate (2.0 mmol), 3-chloro-4-methylbenzaldehyde (2.0 mmol), and thiourea (2.4 mmol) in ethanol.
- Add 10 mol% hydrochloric acid as a catalyst and reflux at 80°C for 3–4 hours.
- Cool the mixture, pour onto crushed ice, and filter the precipitate.
- Recrystallize from ethanol to obtain 5-(3-chloro-4-methylphenyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-one (Yield: 72–85%).
Key Parameters :
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 80°C | |
| Catalyst | HCl (10 mol%) | |
| Yield | 72–85% |
Sulfonation at Position 5
The sulfonyl group is introduced via electrophilic aromatic substitution or post-functionalization.
Method A – Direct Sulfonation :
- Dissolve the dihydropyrimidinone intermediate (1.0 mmol) in chlorosulfonic acid (5 mL).
- Stir at 0–5°C for 2 hours, then warm to room temperature for 6 hours.
- Quench with ice water, extract with dichloromethane, and dry over Na₂SO₄.
- Purify via column chromatography (SiO₂, hexane:ethyl acetate = 3:1) to isolate 5-((3-chloro-4-methylphenyl)sulfonyl)-6-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-one (Yield: 58%).
Method B – Coupling with Sulfonyl Chloride :
- React the dihydropyrimidinone intermediate (1.0 mmol) with 3-chloro-4-methylbenzenesulfonyl chloride (1.2 mmol) in pyridine.
- Stir at 60°C for 12 hours, then evaporate pyridine under reduced pressure.
- Wash the residue with 5% HCl and recrystallize from methanol (Yield: 65–70%).
Optimization Insight :
Thioether Formation
The thiol group at position 2 is alkylated to form the thioether linkage.
Procedure :
- Dissolve the sulfonated dihydropyrimidinone (1.0 mmol) in dry DMF.
- Add 2-chloro-N-(2,5-dimethoxyphenyl)acetamide (1.2 mmol) and K₂CO₃ (2.0 mmol).
- Heat at 50°C for 8 hours under nitrogen.
- Filter, concentrate, and purify via flash chromatography (Yield: 75–80%).
Reaction Mechanism :
- Nucleophilic substitution (SN2) where the thiolate attacks the chloroacetamide derivative.
Amidation with 2,5-Dimethoxyaniline
The acetamide group is introduced via amide coupling.
Two-Step Approach :
- Synthesis of 2-Chloro-N-(2,5-dimethoxyphenyl)acetamide :
- React 2,5-dimethoxyaniline (1.0 mmol) with chloroacetyl chloride (1.1 mmol) in dichloromethane and triethylamine (Yield: 88%).
- Coupling to Dihydropyrimidinone :
- As described in Section 2.3.
One-Pot Alternative :
- Use DCC/HOBt as coupling agents to directly conjugate 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetic acid with 2,5-dimethoxyaniline in THF (Yield: 68%).
Catalytic and Green Chemistry Approaches
Ionic Liquid Catalysis
Brønsted acidic ionic liquids (e.g., [C₂O₂BBTA][TFA]) enable solvent-free Biginelli reactions at 90°C, reducing reaction time to 40 minutes and improving yields to 85–99%.
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation accelerates the Kornblum oxidation/Biginelli tandem reaction, generating dihydropyrimidinones in 30 minutes with 78% yield.
Conditions :
| Parameter | Value |
|---|---|
| Power | 300 W |
| Temperature | 80°C |
| Solvent | DMSO |
Analytical Data and Characterization
Spectral Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
